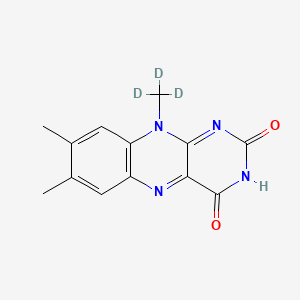
Lumiflavin-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lumiflavin-d3 is a deuterated derivative of lumiflavin, a compound belonging to the class of organic compounds known as flavins. Flavins are characterized by a three-ring isoalloxazine moiety and are known for their role in various biological redox reactions. This compound is specifically used in scientific research due to its stable isotopic labeling, which aids in the study of metabolic pathways and enzyme mechanisms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Lumiflavin-d3 typically involves the deuteration of lumiflavin. This process can be achieved through the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O). The reaction is often carried out under controlled temperature and pressure conditions to ensure complete deuteration.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve efficient and cost-effective production. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired isotopic purity.
化学反応の分析
Types of Reactions: Lumiflavin-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lumichrome-d3.
Reduction: It can be reduced to form dihydrothis compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Lumichrome-d3
Reduction: Dihydrothis compound
Substitution: Various substituted this compound derivatives
科学的研究の応用
Lumiflavin-d3 has a wide range of applications in scientific research:
Chemistry: Used as a stable isotopic tracer in studying reaction mechanisms and metabolic pathways.
Biology: Helps in understanding enzyme mechanisms and protein interactions.
Medicine: Used in pharmacokinetic studies to track the metabolism of drugs.
Industry: Employed in the development of new catalytic processes and materials.
作用機序
The mechanism of action of Lumiflavin-d3 involves its role as a cofactor in various enzymatic reactions. It participates in redox reactions by accepting and donating electrons. The molecular targets include enzymes such as oxidoreductases, which facilitate the transfer of electrons. The pathways involved include the electron transport chain and various metabolic pathways where flavins play a crucial role.
類似化合物との比較
- Flavin Mononucleotide (FMN)
- Flavin Adenine Dinucleotide (FAD)
- Riboflavin
Comparison: Lumiflavin-d3 is unique due to its deuterated nature, which provides stability and allows for precise tracking in metabolic studies. Unlike FMN and FAD, which are more complex and involved in a broader range of biological processes, this compound is primarily used for research purposes due to its isotopic labeling. Riboflavin, while similar in structure, lacks the deuterium labeling that makes this compound valuable in specific scientific applications.
特性
分子式 |
C13H12N4O2 |
|---|---|
分子量 |
259.28 g/mol |
IUPAC名 |
7,8-dimethyl-10-(trideuteriomethyl)benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C13H12N4O2/c1-6-4-8-9(5-7(6)2)17(3)11-10(14-8)12(18)16-13(19)15-11/h4-5H,1-3H3,(H,16,18,19)/i3D3 |
InChIキー |
KPDQZGKJTJRBGU-HPRDVNIFSA-N |
異性体SMILES |
[2H]C([2H])([2H])N1C2=C(C=C(C(=C2)C)C)N=C3C1=NC(=O)NC3=O |
正規SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


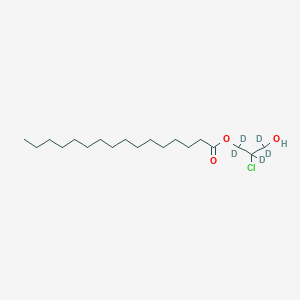

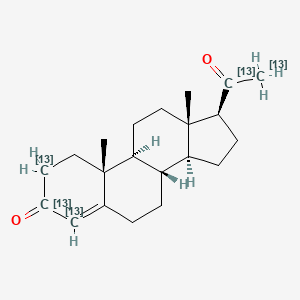
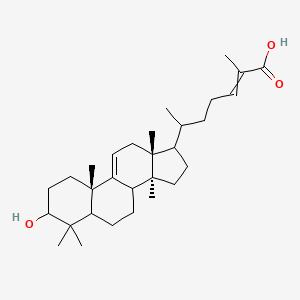
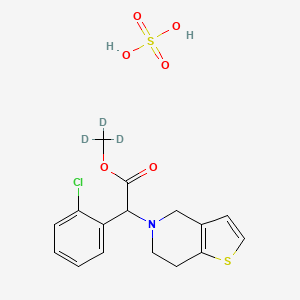
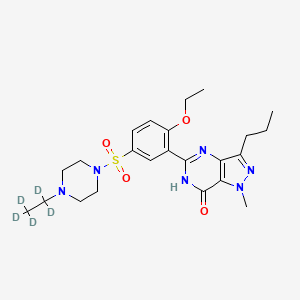
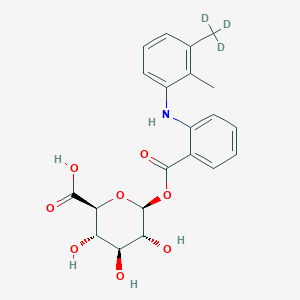

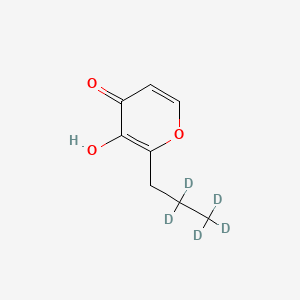
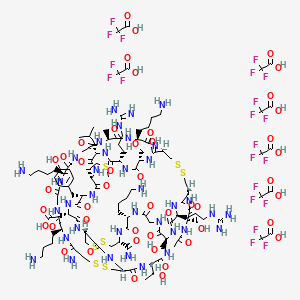
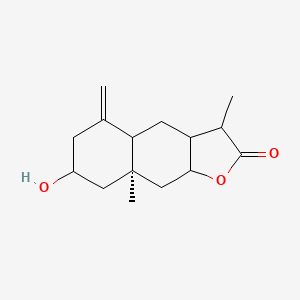

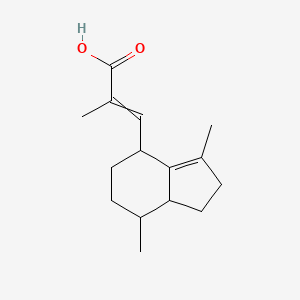
![(4aR,4bS,5S,6aS,7aS,10aR,11aS,11bS)-5-hydroxy-7a-(hydroxymethyl)-4a,6a-dimethyl-9-propyl-5,6,8,9,10a,11,11a,11b,12,13-decahydro-4bH-phenanthro[2,1-f][1]benzofuran-2,7-dione](/img/structure/B12427487.png)
